molecular formula C21H21N3O4 B2440974 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide CAS No. 851408-10-1

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide

Cat. No.: B2440974
CAS No.: 851408-10-1
M. Wt: 379.416
InChI Key: JFEBIBXXRVFSDP-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a nitrobenzamide group, and dimethyl substitutions. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted benzamides.

Scientific Research Applications

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitrobenzamide group can undergo reduction to form reactive intermediates that damage cellular components. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both quinoline and nitrobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-12-4-6-15-10-17(21(26)23-19(15)14(12)3)8-9-22-20(25)16-7-5-13(2)18(11-16)24(27)28/h4-7,10-11H,8-9H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEBIBXXRVFSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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